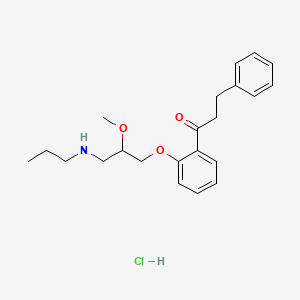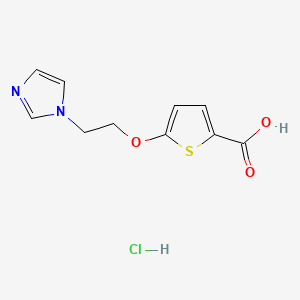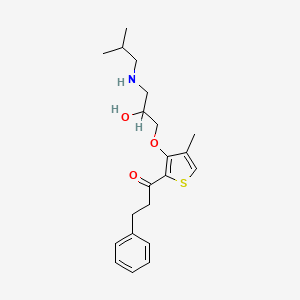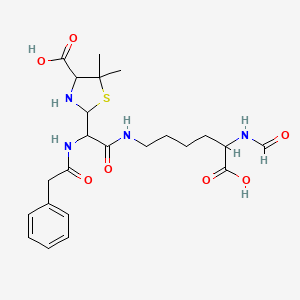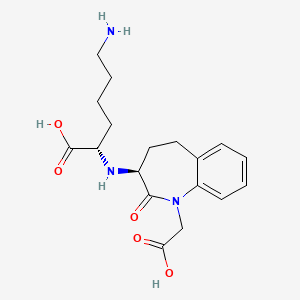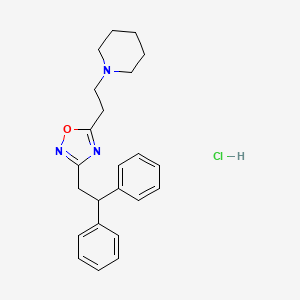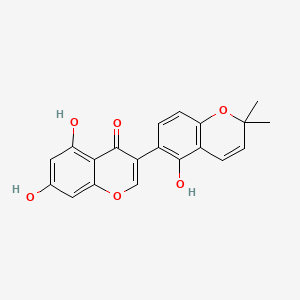
甘草异黄酮 B
描述
Licoisoflavone B is an isoflavone . It has a molecular formula of C20H16O6 . It is a natural product found in Glycyrrhiza aspera, Lupinus albus, and other organisms . It has been found to inhibit lipid peroxidation with an IC 50 of 2.7 μM .
Synthesis Analysis
The synthesis of flavonoids like Licoisoflavone B starts with the deamination of phenylalanine to cinnamic acid .Molecular Structure Analysis
The molecular structure of Licoisoflavone B includes a basic C6-C3-C6 skeleton . Its molecular weight is 352.3 g/mol .Chemical Reactions Analysis
While specific chemical reactions involving Licoisoflavone B are not detailed in the search results, flavonoids of licorice have been noted for their structural diversity .Physical And Chemical Properties Analysis
Licoisoflavone B has a molecular weight of 352.3 g/mol . It has a molecular formula of C20H16O6 .科学研究应用
Inhibition of Lipid Peroxidation
Licoisoflavone B is an isoflavone compound that has been found to inhibit lipid peroxidation, with an IC50 value of 2.7 μM . Lipid peroxidation is a process that can lead to cell damage, and it’s involved in several diseases such as atherosclerosis and neurodegenerative diseases. Therefore, the ability of Licoisoflavone B to inhibit this process could have significant implications for the treatment of these conditions.
Interaction with Cytochrome P450 Enzymes
Research has shown that Licoisoflavone B can inhibit certain cytochrome P450 (CYP) enzymes . These enzymes play a crucial role in the metabolism of drugs in the body. Licoisoflavone B has been found to display reversible inhibition of CYP2C8 and CYP2C9, and moderately inhibit CYP2B6 through a combination of irreversible and reversible mechanisms . This could potentially impact the pharmacokinetics of drugs metabolized by these enzymes, leading to drug-drug interactions.
Potential Role in Drug Interactions
Due to its interaction with cytochrome P450 enzymes, Licoisoflavone B has the potential to cause pharmacokinetic drug interactions when consumed along with prescription medicines . This is an important consideration in the context of drug safety and efficacy.
Source of Natural Products
Licoisoflavone B is a natural product derived from plants in the Fabaceae family . Natural products are a rich source of compounds for drug discovery, and the study of Licoisoflavone B could lead to the identification of new therapeutic agents.
Antioxidant Properties
The ability of Licoisoflavone B to inhibit lipid peroxidation suggests that it may have antioxidant properties . Antioxidants are compounds that can neutralize harmful free radicals in the body, and they have been associated with a reduced risk of chronic diseases such as heart disease and cancer.
Potential Therapeutic Applications
Given its various biological activities, Licoisoflavone B could have potential therapeutic applications in a range of conditions. For example, its antioxidant properties could be beneficial in conditions associated with oxidative stress, while its ability to inhibit cytochrome P450 enzymes could have implications for drug metabolism and drug-drug interactions .
作用机制
Target of Action
Licoisoflavone B, an isoflavone compound found in licorice, primarily targets lipid peroxidation processes in the body . Lipid peroxidation refers to the oxidative degradation of lipids, a process that can result in cell damage. By inhibiting this process, Licoisoflavone B plays a protective role against oxidative stress .
Mode of Action
The compound interacts with its targets by inhibiting the process of lipid peroxidation. It achieves this through a mechanism that involves the reduction of reactive oxygen species (ROS), which are key players in the process of lipid peroxidation
Biochemical Pathways
Licoisoflavone B is part of the flavonoid metabolic pathway and the terpenoid biosynthetic pathway . These pathways are crucial for the biosynthesis of flavonoids in licorice. Flavonoids, including Licoisoflavone B, have various pharmacological effects, including antioxidant, anti-inflammatory, and antimicrobial activities .
Pharmacokinetics
It has been found to moderately inhibit cyp2b6, a member of the cytochrome p450 family of enzymes, through a combination of irreversible and reversible mechanisms . This suggests that Licoisoflavone B could potentially interact with other drugs metabolized by the same enzyme, affecting their bioavailability.
Result of Action
The primary result of Licoisoflavone B’s action is the inhibition of lipid peroxidation, which can protect cells from oxidative damage . This antioxidant activity contributes to the various pharmacological effects of licorice, including its anti-inflammatory and antimicrobial properties.
未来方向
Licoisoflavone B has been proposed as an effective candidate for the treatment of COVID-19 through PTEN, MAP3K8, Mpro, S-protein and ACE2 . Other research suggests that prenylated flavonoids in Psoralea corylifolia Linn. seeds, which include Licoisoflavone B, are promising candidates for the development of novel antibiotic agents to combat MRSA-associated infections .
属性
IUPAC Name |
5,7-dihydroxy-3-(5-hydroxy-2,2-dimethylchromen-6-yl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O6/c1-20(2)6-5-12-15(26-20)4-3-11(18(12)23)13-9-25-16-8-10(21)7-14(22)17(16)19(13)24/h3-9,21-23H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZPADOTOCPASX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2O)C3=COC4=CC(=CC(=C4C3=O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70216257 | |
| Record name | Licoisoflavone B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70216257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66056-30-2 | |
| Record name | Licoisoflavone B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066056302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Licoisoflavone B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70216257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LICOISOFLAVONE B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR156FQ2XS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





